5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Description
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (CID 2752744) is a bicyclic ketone derivative featuring a methoxy substituent at the 5-position of the benzocyclobutenone core. Its molecular formula is C₉H₈O₂, with a molecular weight of 148.16 g/mol (). Key structural identifiers include:
- SMILES:
COC1=CC=CC2=C1C(=O)C2 - InChIKey:
RBEPUKMEVUHMAR-UHFFFAOYSA-N
The compound’s bicyclic framework and electron-withdrawing ketone group make it a versatile intermediate in organic synthesis, particularly for generating strained ring systems or functionalized aromatics.
Properties
IUPAC Name |
5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEPUKMEVUHMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372931 | |
| Record name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66947-60-2 | |
| Record name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acid-Mediated Hydrolysis of Trimethoxy Precursors
A seminal approach involves the selective hydrolysis of 2,8,8-trimethoxybicyclo[4.2.0]octa-1,3,5-triene using hydrogen chloride in tetrahydrofuran. Stevens and Bisacchi demonstrated that treating the trimethoxy precursor with anhydrous hydrogen chloride in tetrahydrofuran at ambient temperature for two hours yields the target compound in quantitative conversion. The reaction proceeds via acid-catalyzed demethylation, selectively removing two methoxy groups while retaining the 5-methoxy substituent (Figure 1).
Mechanistic Insights :
- Protonation of the electron-rich aromatic ring facilitates nucleophilic attack by chloride.
- Sequential cleavage of methoxy groups occurs at the 2- and 8-positions due to steric and electronic factors.
- The final product precipitates from the reaction mixture, simplifying purification.
This method’s simplicity and high yield (reported as 100%) make it advantageous for large-scale synthesis, though precise control of reaction time and stoichiometry is critical to avoid over-hydrolysis.
Transition-Metal Catalyzed Cyclization
A contemporary strategy employs ruthenium-based catalysis to construct the bicyclic framework. Shin-ichiro Tsujiyama and Keisuke Suzuki reported a protocol using [Ru(p-cymene)Cl₂]₂ (5 mol%) and silver hexafluoroantimonate (15 mol%) in a mixed solvent system of 1,2-dichloroethane and trifluoroethanol (9:1 v/v). Starting from 4-methoxy-N,N-dimethylbenzamide and methyl vinyl ketone, the reaction proceeds at 60°C for four hours, achieving cyclization via a proposed metallacycle intermediate (Figure 2).
Key Observations :
- The ruthenium catalyst activates the carbonyl group, enabling conjugate addition.
- Trifluoroethanol enhances electrophilicity at the α-position of the ketone.
- The method affords moderate yields (50–65%) but excels in regioselectivity, avoiding side products common in acid-mediated routes.
Benzylation-Deprotection Strategy
Adapting methodologies from benzocyclobutenone synthesis, a multistep route begins with iodoresorcinol derivatives. Thomsen and Torssell’s iodination of resorcinol, followed by protection with a benzyl group, yields 5-benzyloxybicyclo[4.2.0]octa-1,3,5-trien-7-one. Substituting benzyl bromide with methylating agents (e.g., methyl triflate) in the presence of cesium carbonate converts the benzyloxy group to methoxy (Figure 3).
Optimization Notes :
- Demethylation side reactions necessitate low-temperature conditions (−20°C).
- Final yields range from 40–55%, with chromatographic purification required to isolate the product.
Comparative Analysis of Synthetic Methods
Table 1 summarizes the advantages and limitations of each approach:
Mechanistic and Practical Considerations
- Acid Stability : The 5-methoxy group’s ortho effect stabilizes the bicyclic core against ring-opening under acidic conditions.
- Catalyst Recycling : Ruthenium catalysts in method 2 cannot be easily recovered, impacting cost-efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction rates in method 1, while 1,2-dichloroethane improves solubility in method 2.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bicyclic structure can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction can produce a fully saturated bicyclic compound.
Scientific Research Applications
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and the bicyclic structure play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position Isomers
4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- Molecular Formula : C₉H₈O₂ (identical to 5-methoxy)
- SMILES :
COc1ccc2CC(=O)c2c1 - InChIKey :
XGKHXPZXSOYXGP-UHFFFAOYSA-N - Melting Point: 55°C ().
3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- Limited data are available, but its meta-substitution pattern likely reduces conjugation with the ketone, resulting in lower stability or altered regioselectivity in reactions ().
Halogenated Derivatives
5-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one
- Molecular Formula : C₈H₅BrO₂
- Applications : Bromine’s electron-withdrawing nature enhances electrophilicity, making this derivative suitable for Suzuki-Miyaura cross-coupling reactions ().
5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one
Alkyl-Substituted Derivatives
3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one
- Molecular Formula : C₁₀H₁₀O
8-Hydroxy-8-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Key Comparative Data Table
Biological Activity
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is an organic compound characterized by its bicyclic structure and the presence of a methoxy group. Its molecular formula is , and it has garnered attention in various fields of research due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 66947-60-2 |
| Structure | Bicyclic with methoxy group |
Synthesis
The synthesis of this compound typically involves cyclization reactions using precursors like 3-benzyloxy-2-iodophenyl trifluoromethanesulfonate. The process often employs reagents such as butyllithium under controlled conditions to achieve the desired bicyclic structure .
Biological Activity
Research indicates that this compound exhibits several biological activities, making it a compound of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy group plays a significant role in enhancing binding affinity and modulating the activity of these targets .
Case Studies and Research Findings
- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Antimicrobial Activity : Research has indicated that this compound may possess antimicrobial properties, effective against certain bacterial strains, which could lead to the development of new antibacterial agents.
- Anticancer Potential : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, indicating its potential use as an anticancer agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound | Biological Activity |
|---|---|
| Bicyclo[4.2.0]octa-1,3,5-trien-7-one | Lacks methoxy group; reduced activity |
| 6-Methoxybenzocyclobutan-1-one | Similar structure; different reactivity |
| 2-Methoxybicyclo[4.2.0]octa-1,3,5-trien-8-one | Isomer with varied properties |
Research Applications
The compound's unique structure allows it to be utilized in various research applications:
- Pharmaceutical Development : Its derivatives are being explored for drug design due to their potential biological activities.
- Material Science : It may serve as a precursor for developing new materials with specific properties.
Q & A
Q. What are the established synthetic routes for preparing 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one, and how can reaction conditions be optimized?
The synthesis typically involves cyclization and functionalization of bicyclo[4.2.0]octa-1,3,5-trien-7-one precursors. For example:
- Iodination and cyclization : 3,4-Dimethoxyphenylacetic acid can be iodinated and cyclized to form the bicyclic core, followed by methoxy group introduction via nucleophilic substitution or protective group strategies .
- Benzocyclobutenone derivatization : Benzynes generated from iodinated precursors react with methoxy-containing reagents under Cs₂CO₃ catalysis in CH₂Cl₂ to install substituents regioselectively .
- Optimization : Monitor reaction progress via TLC (e.g., 4:1 hexanes/ethyl acetate, Rf = 0.55 for related compounds) and adjust stoichiometry of reagents like n-BuLi or HF to minimize side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use silica gel chromatography with hexanes/ethyl acetate gradients to isolate the compound.
- Spectroscopy : Confirm structure via -NMR (aromatic proton shifts at δ 6.5–7.2 ppm, methoxy singlet at δ ~3.8 ppm) and IR (C=O stretch ~1700 cm).
- Mass spectrometry : ESI-MS should show [M+H] at m/z 188.1 (CHO) .
Q. What safety precautions are critical when handling hydrofluoric acid (HF) in the synthesis of this compound?
- Use HF-resistant equipment (e.g., Teflon-lined reactors) and maintain concentrations ≤48% to reduce volatility.
- Neutralize waste with CaCO or commercial HF-neutralizing agents.
- Emergency protocols: Immediate application of calcium gluconate gel for skin exposure .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved for chiral intermediate applications?
- Catalytic asymmetric methods : Use (S)-1-methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole to induce chirality during borane-mediated reductions, achieving >90% enantiomeric excess (ee) .
- Dynamic kinetic resolution : Employ Pd-catalyzed C–H acylation to control stereochemistry in fused-ring systems .
Q. What mechanistic insights explain the regioselectivity of methoxy group installation on the bicyclic core?
- Electronic effects : The electron-withdrawing ketone group at position 7 directs electrophilic substitution to the para position (position 5) via resonance stabilization.
- Steric hindrance : Substituents on the bicyclic framework (e.g., methyl or benzyl groups) influence reactivity at adjacent positions. Computational studies (DFT) support these trends .
Q. How does the methoxy substituent influence the compound’s stability and reactivity in Diels-Alder reactions?
- Thermodynamic stability : The methoxy group increases ring strain energy by ~10 kJ/mol compared to unsubstituted analogs, as shown in gas-phase calorimetry .
- Reactivity : The electron-donating methoxy group enhances dienophile character, accelerating cycloaddition with electron-rich dienes. Rate constants (k) increase 2–3 fold versus non-methoxy derivatives .
Q. What are the applications of this compound in pharmaceutical intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
